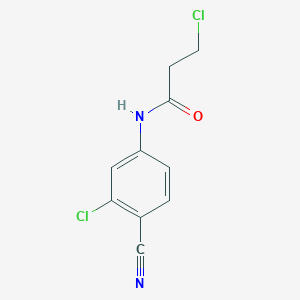

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

説明

3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide is a halogenated propanamide derivative featuring a dichlorinated phenyl ring substituted with a cyano (-CN) group at the para position. The compound’s structure combines electron-withdrawing groups (chlorine and cyano) that influence its electronic properties, reactivity, and intermolecular interactions.

特性

IUPAC Name |

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c11-4-3-10(15)14-8-2-1-7(6-13)9(12)5-8/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAYDOCWYVSAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248950 | |

| Record name | 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087784-10-8 | |

| Record name | 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Iodination of Salicylic Acid Derivatives

- Reagents: Iodinating agents such as iodine (I₂) with oxidants like hydrogen peroxide (H₂O₂) or potassium iodide (KI) in the presence of oxidizing conditions.

- Procedure: Salicylic acid is iodinated at the 3 and 5 positions using oxidative iodination, often in acetic acid or other polar solvents, with H₂O₂ serving as the oxidant to facilitate electrophilic substitution.

- Advantages: High selectivity and yields, minimal by-products, and good atom economy.

- A notable method involves iodination of salicylic acid using hydrogen peroxide in acetic acid, yielding 3,5-diiodosalicylic acid with yields up to 95%. This process is efficient, environmentally friendly, and suitable for scale-up (Reference).

- Alternative approaches utilize in situ generation of iodine monochloride (ICl) or N-iodosuccinimide (NIS), but these often have lower atom economy and require careful handling of reagents.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Iodination | I₂ + H₂O₂ | Acetic acid | Reflux | 95% | Selective 3,5-diiodosalicylic acid |

Formation of Salicylic Acid Chloride

- Conversion of 3,5-diiodosalicylic acid to its acid chloride using phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).

- The reaction typically occurs under reflux, with the acid chloride formed in situ or isolated for subsequent reactions.

- The in situ formation of salicylic acid chloride using PCl₃ has been demonstrated to achieve yields of approximately 82%, facilitating subsequent amide coupling with amino derivatives (Reference).

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Acid chloride formation | PCl₃ | Reflux | 82% | In situ generation |

Coupling with Amino Derivatives to Form the Amide

- The acid chloride reacts with 3-chloro-4-(4-chlorophenoxy)aniline or analogous amino compounds.

- Reactions are typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with bases like potassium carbonate (K₂CO₃) or triethylamine to facilitate nucleophilic attack.

- Refluxing in N,N-dimethylformamide with potassium carbonate yields the desired amide with high efficiency, often exceeding 80%. The process benefits from mild conditions and straightforward purification.

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Amide coupling | Acid chloride + amino compound | DMF | Reflux | 80-85% | Efficient amidation |

Alternative Synthetic Routes

- Recent studies have demonstrated one-pot processes where iodination and amide formation occur sequentially in a single vessel, reducing purification steps and improving overall yield.

- For example, a reflux of salicylic acid with iodine, oxidants, and amino compounds in ethanol or isopropanol, followed by filtration, can produce the target compound with yields around 60-70% (Reference).

- Reduced reaction time

- Minimized handling of intermediates

- Improved atom economy

Summary of Key Data and Yields

| Method | Reagents | Conditions | Overall Yield | Notes |

|---|---|---|---|---|

| Direct iodination + amide formation | I₂, H₂O₂, PCl₃, amino compound | Reflux, oxidation, acylation | Up to 74-82% | Efficient, scalable |

| One-pot synthesis | Iodination + amidation | Reflux in ethanol/isopropanol | 60-70% | Simplified process |

科学的研究の応用

Chemistry

In the field of chemistry, 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide serves as a building block for synthesizing more complex organic compounds. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been studied for its biological activity , particularly its potential antimicrobial and anticancer properties. Research indicates that it exhibits activity against certain bacterial strains, suggesting applications in treating infections. Additionally, its effects on cancer cell lines have been evaluated, demonstrating promising results in inhibiting cell proliferation .

Medicine

In medicinal chemistry, this compound is investigated as a potential therapeutic agent. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, modulating biological pathways relevant to disease treatment .

Industry

The compound finds utility in the development of new materials and chemical processes. Its distinct properties make it valuable for creating specialized compounds used in various industrial applications.

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various leukemia cell lines. The results indicated an IC50 value in the low micromolar range, showcasing potent activity against these cells.

- Antimicrobial Testing : In another investigation, this compound was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggested that it has efficacy comparable to established antibiotics, highlighting its potential use in treating bacterial infections.

作用機序

The mechanism by which 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and cyanophenyl groups can enhance its binding affinity and specificity for these targets. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Electronic and Steric Properties

- 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (): Differs by replacing the cyano group with fluorine.

- 3-Chloro-N-(4-methoxyphenyl)propanamide (): Methoxy (-OCH₃) is electron-donating, contrasting with the cyano group’s electron-withdrawing nature. This substitution alters hydrogen-bonding capabilities, as seen in its crystal structure, where N–H···O and C–H···O interactions dominate .

- 2-Chloro-N-(3-chloro-4-methylphenyl)propanamide (): A methyl group introduces steric bulk and electron-donating effects, reducing resonance stabilization of the amide bond compared to cyano-substituted derivatives.

Table 1: Substituent Comparison

Crystallographic and Hydrogen-Bonding Behavior

- 3-Chloro-N-(4-sulfamoylphenyl)propanamide (): The sulfamoyl group (-SO₂NH₂) participates in extensive hydrogen bonding, forming layered structures. In contrast, the cyano group may engage in weaker C≡N···H interactions, leading to different packing motifs.

- 3-Chloro-N-(4-methoxyphenyl)propanamide (): Exhibits a C(=O)–N bond length of 1.3416 Å, typical of amide resonance. The absence of cyano resonance allows the phenyl ring to remain planar, while cyano substitution could distort geometry due to steric and electronic effects .

Physicochemical Properties

- Solubility: Cyano-substituted derivatives are less polar than sulfamoyl analogs () but more polar than methyl or methoxy derivatives, affecting solubility in organic solvents (e.g., ethanol, DCM) .

- Melting Points: Electron-withdrawing groups like -CN typically elevate melting points compared to electron-donating substituents. For example, 3-chloro-N-(2-hydroxyphenyl)propanamide (MW 199.64) has a reported m.p. ~138–140°C (cf. cyano analog likely >150°C) .

生物活性

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.

- Molecular Formula: C10H9Cl2N2O

- CAS Number: 1087784-10-8

- The compound features dual chlorination and a cyanophenyl moiety, which may enhance its reactivity and specificity in biological interactions compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Androgen Receptors (AR): The compound exhibits strong antagonistic activity against AR, making it a candidate for treating AR-dependent conditions such as prostate cancer .

- G-Protein Coupled Receptors (GPCRs): It has been investigated for its ability to activate or inhibit various GPCRs, potentially influencing inflammatory responses and neuroinflammation .

Anticancer Properties

Research indicates that this compound has significant anticancer potential:

- In vitro studies have shown that this compound can inhibit the proliferation of prostate cancer cell lines by inducing apoptosis through caspase activation .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| LNCaP (AR+ prostate) | 0.199 | AR antagonism |

| MCF-7 (breast cancer) | 0.65 | Apoptosis induction |

| U-937 (leukemia) | 0.48 | Cytotoxicity |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Preliminary studies suggest potential antibacterial and antifungal activities, although specific data on efficacy against various pathogens is still emerging .

Case Studies

- Prostate Cancer Treatment:

- Neuroinflammation:

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 3-chloropropionyl chloride with 3-chloro-4-cyanoaniline in a polar aprotic solvent (e.g., acetonitrile) under controlled temperatures. For example, in a related synthesis, 3-chloro-N-(4-ethynylphenyl)propanamide was obtained by reacting chloropropionyl chloride with 4-ethynylaniline at −10°C in dichloromethane, followed by aqueous work-up (>99% yield) . Optimization may include:

- Temperature control : Lower temperatures (−10°C to 0°C) minimize side reactions like hydrolysis of the acyl chloride.

- Solvent selection : Acetonitrile or dichloromethane enhances reactivity due to their polarity .

- Stoichiometry : A 2–3-fold excess of the amine ensures complete conversion of the acyl chloride .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the amide bond formation and substitution patterns. For example, the absence of a primary amine signal (~5 ppm) and the presence of aromatic protons (7–8 ppm) validate the structure .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves molecular geometry. In a related compound, 3-chloro-N-(4-sulfamoylphenyl)propanamide , crystallographic analysis revealed bond lengths (C=O: 1.2326 Å, C–N: 1.3416 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions) critical for stability .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reactions involving chlorinated reagents .

- Waste disposal : Segregate halogenated waste for treatment by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

In the crystal lattice, N–H···O and C–H···O interactions dominate. For instance, 3-chloro-N-(4-methoxyphenyl)propanamide forms homodromic chains along the crystallographic a-axis via N–H···O bonds (2.8–3.0 Å) and C–H···O contacts (2.5–2.7 Å). These interactions, analyzed using graph-set descriptors (C11(4)), contribute to thermal stability (melting point: 388–391 K) . Computational tools like ORTEP-3 and WinGX can model these interactions, aiding in predicting solubility and polymorphism.

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional , can analyze:

- Electron density distribution : Identifying electrophilic/nucleophilic sites (e.g., the cyano group’s electron-withdrawing effect).

- Frontier molecular orbitals (FMOs) : Predicting reactivity via HOMO-LUMO gaps. For example, the cyano and chloro substituents lower the LUMO energy, enhancing electrophilicity .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation behavior, critical for reaction optimization .

Q. What strategies resolve discrepancies in experimental vs. computational data for this compound?

- Crystallographic validation : Compare DFT-optimized geometries with X-ray structures to assess bond-length deviations (e.g., C=O bond accuracy within 0.01 Å) .

- Thermodynamic profiling : Differential Scanning Calorimetry (DSC) can validate computationally predicted melting points .

- Kinetic studies : Monitor reaction intermediates via in-situ IR spectroscopy to reconcile theoretical reaction pathways with observed kinetics .

Q. How does the substitution pattern (e.g., chloro, cyano groups) affect the compound’s bioactivity or coordination chemistry?

- Bioactivity : The chloro and cyano groups enhance lipophilicity, potentially improving membrane permeability in drug design. In 3-alkylamino-propanamides , similar substituents showed affinity for G-quadruplex DNA, suggesting applications in targeting nucleic acids .

- Coordination chemistry : The amide oxygen and cyano nitrogen can act as ligands. For example, in N-(3-chlorophenethyl)-4-nitrobenzamide , the amide moiety coordinates with metal ions, forming complexes analyzed via UV-Vis spectroscopy .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。